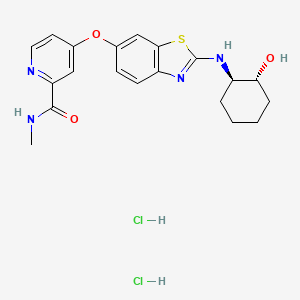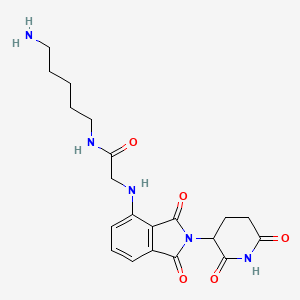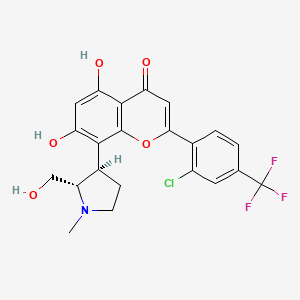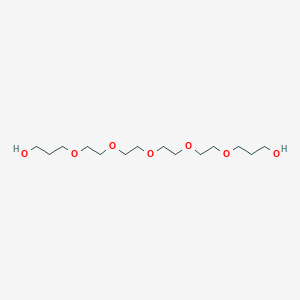
Sotuletinib dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sotuletinib (dihydrochloride) involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of Sotuletinib (dihydrochloride) would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and efficiency, adhering to stringent regulatory standards for pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: Sotuletinib (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Sotuletinib (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of colony-stimulating factor 1 receptor and its effects on various chemical pathways.
Biology: Investigated for its role in modulating macrophage activity and its potential therapeutic effects in diseases like ALS.
Medicine: Explored as a potential treatment for ALS and other conditions involving abnormal macrophage activity.
Industry: Utilized in research and development for new therapeutic agents targeting colony-stimulating factor 1 receptor
Mécanisme D'action
Sotuletinib (dihydrochloride) exerts its effects by inhibiting the colony-stimulating factor 1 receptor, a transmembrane receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in macrophage survival, proliferation, and differentiation. By blocking these pathways, Sotuletinib (dihydrochloride) can reduce tumor-associated macrophage activity and potentially slow down tumor progression .
Comparaison Avec Des Composés Similaires
Pexidartinib (PLX3397): Another colony-stimulating factor 1 receptor inhibitor used in the treatment of tenosynovial giant cell tumor.
Imatinib: A tyrosine kinase inhibitor used in the treatment of various cancers.
Uniqueness: Sotuletinib (dihydrochloride) is unique due to its high selectivity and potency as a colony-stimulating factor 1 receptor inhibitor. It also has the ability to penetrate the blood-brain barrier, making it particularly useful for treating neurological conditions like ALS .
Propriétés
Numéro CAS |
2222138-40-9 |
|---|---|
Formule moléculaire |
C20H24Cl2N4O3S |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H22N4O3S.2ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);2*1H/t14-,17-;;/m1../s1 |
Clé InChI |
ZIHWHYXECXSBNA-LVVRIOTCSA-N |
SMILES isomérique |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl.Cl |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)


![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)




![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)


